molecular formula C22H13ClF3N5O B12639457 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12639457
M. Wt: 455.8 g/mol
InChI Key: QZKXXZPBRDXWPK-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification of Polyheterocyclic Systems

The naming of polyheterocyclic compounds relies on the Hantzsch-Widman system, which integrates heteroatom prefixes, ring size descriptors, and saturation indicators. For 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one, the core structure comprises three fused rings:

  • Pyrazolo[5,1-c]pyridine : A bicyclic system merging pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyridine (a six-membered aromatic ring with one nitrogen). The fusion pattern [5,1-c] specifies the bond positions between the rings.
  • Pyrido[4,3-e]triazine : A tricyclic system combining pyridine with a triazine ring (a six-membered ring containing three nitrogen atoms). The [4,3-e] notation indicates the attachment points for the triazine moiety.

The systematic name adheres to the following conventions:

  • Substituents : The 3-chlorophenyl group at position 3 and the 3-trifluoromethylphenyl group at position 7 are prioritized based on the lowest possible numbering scheme.
  • Saturation : The suffix "-one" denotes a ketone group at position 6, while "(7H)" specifies the hydrogenation state of the triazine ring.
Component Hantzsch-Widman Classification Substituent Positioning
Pyrazolo[5,1-c]pyridine Bicyclic (5-6 fused system) Methyl at position 2
Pyrido[4,3-e]triazine Tricyclic (6-6-6 system) Chlorophenyl at position 3
Triazin-6(7H)-one Partially saturated triazine Trifluoromethylphenyl at position 7

Historical Context of Pyrazolo-Pyrido-Triazine Derivatives in Medicinal Chemistry

Pyrazolo-pyrido-triazine derivatives emerged in the late 20th century as scaffolds for kinase inhibitors and antimicrobial agents. Early studies focused on pyrazolo[1,5-a]pyrimidines, which demonstrated adenosine receptor antagonism. The fusion of pyrido and triazine moieties, as seen in this compound, arose from efforts to enhance metabolic stability and binding affinity. For example, pyrido[2,3-d]pyrimidines were explored as dihydrofolate reductase inhibitors, while triazine derivatives gained attention for their role in DNA intercalation.

The structural complexity of fused systems like pyrazolo[5,1-c]pyrido[4,3-e]triazine allows for:

  • Three-dimensional binding interactions with hydrophobic enzyme pockets.
  • Tunable electronic properties via nitrogen atom positioning, which modulates π-π stacking and hydrogen bonding.

Significance of Chlorophenyl and Trifluoromethyl Substituents in Bioactive Molecules

The 3-chlorophenyl and 3-trifluoromethylphenyl groups are critical for the compound’s bioactivity:

  • Chlorophenyl Group :

    • Electron-withdrawing effects : The chlorine atom inductively withdraws electron density, enhancing the compound’s electrophilicity and interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes).
    • Lipophilicity : Increases membrane permeability, as evidenced by logP comparisons with non-halogenated analogs.
  • Trifluoromethylphenyl Group :

    • Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
    • Steric bulk : The trifluoromethyl group occupies hydrophobic binding pockets, as observed in kinase inhibitor co-crystal structures.
Substituent Electronic Effect Biological Impact Example Analog Activity
3-Chlorophenyl σ-electron withdrawal Enhanced enzyme inhibition IC₅₀ = 12 nM (kinase X)
3-Trifluoromethylphenyl Polar hydrophobicity Improved pharmacokinetics t₁/₂ = 8.2 hours (rat plasma)

Properties

Molecular Formula

C22H13ClF3N5O

Molecular Weight

455.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H13ClF3N5O/c1-12-18(13-4-2-6-15(23)10-13)20-28-27-19-17(31(20)29-12)8-9-30(21(19)32)16-7-3-5-14(11-16)22(24,25)26/h2-11H,1H3

InChI Key

QZKXXZPBRDXWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

This method employs a one-pot reaction involving multiple components to synthesize the target compound efficiently.

  • Reagents :

    • 3-chlorobenzaldehyde
    • 2-methyl-3-trifluoromethylphenyl hydrazine
    • Acetic anhydride
    • Base (e.g., sodium acetate)
  • Procedure :

    • The aldehyde and hydrazine are mixed in acetic anhydride under reflux conditions.
    • Following the reaction, the mixture is cooled and treated with sodium acetate to promote cyclization.
  • Yield : Approximately 75% after purification by recrystallization.

Method B: Cyclization Reaction

This method focuses on cyclization reactions to form the pyrazolo and triazine rings.

  • Reagents :

    • Appropriate diazonium salts derived from aromatic amines
    • Active methylene compounds
  • Procedure :

    • The diazonium salt is generated in situ and added to a solution containing active methylene compounds.
    • The reaction mixture is stirred at room temperature for several hours to allow cyclization.
  • Yield : Around 70% with purification through column chromatography.

Method C: Multi-Step Synthesis

A more traditional approach involving several steps to construct the desired structure.

  • Stepwise Reactions :

    • Initial formation of a pyrazole ring using hydrazine derivatives.
    • Subsequent introduction of trifluoromethyl and chloro substituents through electrophilic aromatic substitution.
  • Reagents :

    • Hydrazine hydrate
    • Trifluoromethyl iodide
    • Chlorobenzene derivatives
  • Yield : Typically lower than one-pot methods, around 60%, due to multiple purification steps required.

Method Reagents Used Yield (%) Advantages Disadvantages
One-Pot Synthesis Acetic anhydride, sodium acetate ~75 Simplicity, fewer steps Limited functional group compatibility
Cyclization Diazonium salts, active methylene compounds ~70 Effective for specific substitutions Requires diazonium salt preparation
Multi-Step Synthesis Hydrazine derivatives, trifluoromethyl iodide ~60 Versatile for various derivatives Time-consuming and lower yields

Recent studies have demonstrated that compounds similar to 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one exhibit significant biological activity. For instance:

  • Compounds containing the pyrazolo and triazine moieties have shown promising results as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth.

  • The incorporation of trifluoromethyl groups has been linked to enhanced lipophilicity and biological activity, making these compounds suitable for drug development.

Chemical Reactions Analysis

1.1. Formation of the Triazine Core

  • Mannich Reaction : A plausible method for forming the triazine ring involves reacting amines, ketones, and aldehydes under catalytic conditions (e.g., Lewis acids). This approach is documented for thiazolo-triazine derivatives .

  • Condensation Reactions : Claisen-Schmidt condensation between aromatic aldehydes and ketones could form α,β-unsaturated intermediates, followed by cyclization to establish the triazine framework .

1.2. Substitution and Functionalization

  • Introduction of Chloro and Trifluoromethyl Groups : Substitution reactions (e.g., electrophilic aromatic substitution) may occur to introduce 3-chlorophenyl and 3-(trifluoromethyl)phenyl moieties. The positions of these groups suggest regioselective control during synthesis .

  • Pyrazolo-Pyrido Fusion : Coupling reactions or cyclization steps involving pyrazole and pyridine precursors could generate the fused pyrazolo-pyrido system, possibly through nucleophilic aromatic substitution or metal-catalyzed coupling .

2.1. Mannich Reaction

A three-component reaction involving a ketone (e.g., pyrazolone), aldehyde (e.g., aromatic aldehyde), and amine (e.g., aniline) under acidic conditions to form the triazine core .

Example Reaction :
Ketone+Aldehyde+AmineLewis AcidTriazine Core\text{Ketone} + \text{Aldehyde} + \text{Amine} \xrightarrow{\text{Lewis Acid}} \text{Triazine Core}

2.2. Claisen-Schmidt Condensation

Aldol condensation between aromatic aldehydes and ketones to form α,β-unsaturated ketones, followed by cyclization to establish the triazine structure .

Example Reaction :
Aromatic Aldehyde+KetoneBaseα,β-Unsaturated KetoneCyclizationTriazine\text{Aromatic Aldehyde} + \text{Ketone} \xrightarrow{\text{Base}} \text{α,β-Unsaturated Ketone} \xrightarrow{\text{Cyclization}} \text{Triazine}

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Features
Mannich ReactionKetone, aldehyde, amine, Lewis acidAcidic medium, refluxForms triazine core selectively
Claisen-Schmidt CondensationAromatic aldehyde, ketone, baseAlkaline medium, heatGenerates α,β-unsaturated intermediates
Substitution (Chloro/Trifluoromethyl Groups)Halogenating agents, CF₃ substituentsElectrophilic substitution conditionsIntroduces functional groups at specific positions

Biological Relevance

While the query focuses on chemical reactions, analogous triazine derivatives exhibit notable biological activities:

  • Antibacterial/Antifungal Properties : Pyrazolo-pyrido-triazines often inhibit enzymes or disrupt microbial membranes .

  • Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) may inhibit kinases (e.g., c-Met) involved in tumor growth .

Challenges and Considerations

  • Regioselectivity : Controlling the positions of chloro and trifluoromethyl groups during substitution reactions is critical for achieving the desired structure .

  • Cyclization Efficiency : Ensuring optimal conditions for cyclization steps (e.g., solvent choice, temperature) to minimize side reactions .

Research Gaps

  • Optimization of Reaction Yields : Scaling up multi-step syntheses while maintaining purity.

  • Functional Group Tolerance : Assessing the stability of substituents (e.g., CF₃) under harsh reaction conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo and triazole compounds exhibit significant antimicrobial activities. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of trifluoromethyl groups in related compounds has been linked to enhanced antibacterial potency due to their electron-withdrawing nature, which may stabilize the active conformation of the drug at the target site .

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth has been documented. For example, triazole derivatives have been shown to inhibit c-Met kinase activity with IC50 values in the nanomolar range, demonstrating their potential as targeted cancer therapies . The incorporation of chlorophenyl and trifluoromethyl groups may enhance the selectivity and efficacy of these compounds against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's interaction with biological targets, leading to improved potency against various microbial strains and cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a series of experiments evaluating the antibacterial efficacy of pyrazolo derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA. This study underscored the importance of structural modifications that enhance antimicrobial activity while maintaining low toxicity profiles .

Case Study 2: Anticancer Activity

A recent study explored the anticancer properties of triazole derivatives similar to the compound . It was found that certain derivatives exhibited IC50 values as low as 0.24 nM against c-Met kinase, indicating strong potential for therapeutic use in treating cancers associated with c-Met overexpression . The study concluded that further exploration into this compound's analogs could yield promising results for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features References
Target Compound Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-one 3-(3-Chlorophenyl), 2-methyl, 7-[3-(CF₃)phenyl] ~480 (estimated) High lipophilicity (CF₃), meta-substitution enhances target selectivity
3-(4-Methoxyphenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl] analog () Same core 4-Methoxyphenyl, 4-(trifluoromethoxy)phenyl 467.407 Reduced steric bulk (methoxy vs. methyl), para-substitution may lower target affinity
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one (MK82, ) Pyrazolo[1,5-a]pyrimidin-7-one 3-Chlorophenyl, bis(trifluoromethyl)phenyl ~460 (estimated) Simplified core but dual CF₃ groups increase metabolic stability
3-(4-Chlorophenyl)-2-methyl-7-(triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one () Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one 4-Chlorophenyl, triazolyl ~450 (estimated) Triazole introduces hydrogen-bonding potential; altered solubility profile

Key Findings:

Substituent Position and Bioactivity :

  • The target compound’s meta-chlorophenyl group (vs. para-substituted analogs in and ) may improve steric compatibility with target binding sites .
  • Trifluoromethyl at position 7 enhances lipophilicity (logP ~3.5–4.0) compared to methoxy or trifluoromethoxy groups, favoring blood-brain barrier penetration .

Synthetic Complexity: The fused pyrazolo-pyrido-triazinone core requires multi-step synthesis (e.g., cyclization of pyrazole precursors with triazine intermediates, as in and ). Analogous compounds (e.g., ’s MK82) utilize simpler pyrazolo-pyrimidinone cores, reducing synthetic steps but sacrificing ring complexity .

Biological Performance: Pyrazolo-pyrido-triazinones generally exhibit higher kinase inhibition potency than pyrazolo-pyrimidinones due to increased π-π stacking from the extended aromatic system . The trifluoromethyl group in the target compound confers resistance to oxidative metabolism, as seen in similar CF₃-containing analogs ( and ) .

Biological Activity

The compound 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of pyrazolo[5,1-c]pyrido derivatives typically involves multi-step reactions that include cyclization and substitution processes. The specific synthetic pathways for this compound are often derived from established methods for creating pyrazole frameworks combined with pyrido and triazin moieties.

Anticancer Properties

Recent studies have indicated that compounds within this structural family exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) .
  • Mechanism of Action : The biological activity is often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of cell cycle regulators like PCNA (Proliferating Cell Nuclear Antigen) .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.5Apoptosis induction via caspase activation
K5628.0Cell cycle arrest in G2/M phase
MV4-1112.0Inhibition of RSK2 kinase

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • Inflammatory Models : Studies have demonstrated that the compound can reduce the expression levels of pro-inflammatory cytokines in various in vitro models .
  • Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of key enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo derivatives:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and altering electronic properties.
  • Positioning : Variations in substituent positioning at the pyrazole ring significantly impact antiproliferative effects; for instance, bulky groups at certain positions may hinder activity .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study on Pyrazolo Derivatives : A study reported that pyrazolo derivatives with specific substitutions exhibited IC50 values ranging from low micromolar to sub-micromolar against various cancer cell lines .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential and toxicity profiles of these compounds, showing promising results in tumor reduction without significant adverse effects .

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